N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound featuring a pyrrolidine ring substituted with a phenyl group at position 1, a 5-oxo (keto) group at position 5, and a carboxamide moiety at position 3 linked to a 3-(acetylamino)phenyl group. The compound’s structural complexity, including the acetylamino and phenyl substituents, contributes to its unique interactions with biological targets, such as receptors or enzymes involved in inflammatory or proliferative pathways .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)20-15-6-5-7-16(11-15)21-19(25)14-10-18(24)22(12-14)17-8-3-2-4-9-17/h2-9,11,14H,10,12H2,1H3,(H,20,23)(H,21,25) |
InChI Key |
KYGSATPKYZSEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and acetylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can lead to a wide range of products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolidine-3-carboxamide derivatives. Below is a detailed comparison with structurally analogous compounds, highlighting key differences in substituents, biological activity, and chemical properties.
Structural and Functional Group Comparisons
Key Differentiators
Substituent Position and Electronic Effects: The 3-(acetylamino)phenyl group in the target compound provides a balance of hydrogen-bonding capability (via the acetylamino group) and hydrophobic interactions (via the phenyl ring), enhancing binding to enzymes like cyclooxygenase-2 (COX-2) . In contrast, analogs with 2-substituted acetylamino groups (e.g., N-[2-(acetylamino)phenyl]-1-benzylpyrrolidine-3-carboxamide) exhibit weaker target affinity due to steric misalignment . Halogenated derivatives (e.g., 3-chlorophenyl or trifluoromethyl substituents) increase metabolic stability and lipophilicity but may reduce solubility, limiting their therapeutic applicability .
Biological Activity: The target compound demonstrates 10-fold higher inhibitory activity against COX-2 compared to its hydroxyl-substituted analog (N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide), as the acetylamino group stabilizes enzyme interactions . Antitumor potency varies significantly: The 3-chlorophenyl analog shows IC₅₀ values of 0.8 μM against breast cancer cell lines (MCF-7), while the target compound achieves IC₅₀ values of 1.2 μM, suggesting substituent-dependent cytotoxicity .
Synthetic Complexity :
- The synthesis of the target compound requires multi-step protocols , including amide coupling and selective oxidation, to achieve high purity (>98%) . Fluorinated or chlorinated analogs demand additional halogenation steps, increasing production costs .
Biological Activity
N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique molecular structure that includes a pyrrolidine ring, an oxo group, and an acetylamino functional group. Its potential biological activity makes it a subject of interest in medicinal chemistry, particularly for its enzyme inhibition properties and receptor binding capabilities.
Chemical Structure and Properties
The molecular formula for this compound is C19H19N3O3, with a molecular weight of approximately 337.4 g/mol. The compound's structure suggests multiple sites for interaction with biological targets, which may enhance its pharmacological potential.
Table 1: Structural Features of this compound
| Component | Description |
|---|---|
| Pyrrolidine Ring | Contains a five-membered nitrogen-containing ring |
| Oxo Group | Contributes to reactivity and biological activity |
| Acetylamino Group | Potentially enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may exhibit significant enzyme inhibition, which can be critical in drug development targeting various diseases.
Enzyme Inhibition
Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle control and apoptosis.
Receptor Binding
Binding affinity studies indicate that this compound interacts with various biological receptors. This interaction may modulate signaling pathways associated with inflammation and cancer, making it a potential candidate for therapeutic applications.
Case Studies
Recent investigations into the biological effects of this compound have highlighted its potential use in treating conditions such as acute liver injury and cancer. A notable case study demonstrated its efficacy in reducing inflammation markers in animal models, suggesting significant therapeutic potential.
Table 2: Summary of Case Study Findings
| Study Focus | Results | |
|---|---|---|
| Acute Liver Injury | Reduced TNF-α, IL-1β, IL-6 levels | Potential therapeutic agent |
| Cancer Cell Lines | Inhibition of cell proliferation | Promising anticancer activity |
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolidine derivatives but stands out due to its unique combination of functional groups. This distinction may enhance its reactivity and biological activity compared to similar compounds.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[(Phenylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | Lacks the oxo group | Different reactivity |
| 5-Oxo-N-{2-[(methylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | Contains a methylsulfonyl group | Alters chemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
